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Abstract
Paquinimod (ABR-215757) is an orally available immunomodulatory small molecule belonging

to the quinoline-3-carboxamide class of compounds. It has demonstrated therapeutic potential

in a range of autoimmune and inflammatory diseases. The primary mechanism of action of

paquinimod involves the direct binding to the S100A9 protein, a key alarmin and a member of

the damage-associated molecular pattern (DAMP) family. This interaction allosterically inhibits

the binding of S100A9 to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation

Endproducts (RAGE), thereby attenuating downstream inflammatory signaling cascades. This

technical guide provides a comprehensive overview of paquinimod, its interaction with the

S100A9/TLR4 signaling axis, a compilation of relevant quantitative data, detailed experimental

protocols for key assays, and visual representations of the signaling pathways and

experimental workflows.

Introduction to Paquinimod and the S100A9/TLR4
Axis
The innate immune system plays a crucial role in the initial host defense against pathogens

and in response to tissue injury. Toll-like receptors (TLRs) are a class of pattern recognition

receptors (PRRs) that recognize conserved molecular structures on pathogens, known as

pathogen-associated molecular patterns (PAMPs), and endogenous molecules released from

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b609837?utm_src=pdf-interest
https://www.benchchem.com/product/b609837?utm_src=pdf-body
https://www.benchchem.com/product/b609837?utm_src=pdf-body
https://www.benchchem.com/product/b609837?utm_src=pdf-body
https://www.benchchem.com/product/b609837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


damaged cells, termed damage-associated molecular patterns (DAMPs). TLR4, in particular, is

a key receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-

negative bacteria.

S100A9 is a calcium- and zinc-binding protein predominantly expressed by myeloid cells, such

as neutrophils and monocytes.[1] Upon cellular stress or damage, S100A9 is released into the

extracellular space where it acts as a DAMP, propagating and amplifying the inflammatory

response. Extracellular S100A9 exerts its pro-inflammatory effects by engaging with cell

surface receptors, most notably TLR4 and RAGE.[2][3][4] The binding of S100A9 to TLR4

initiates a signaling cascade that culminates in the activation of transcription factors, such as

NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines,

including interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[2][5]

Paquinimod has been developed to specifically target this S100A9-mediated inflammatory

pathway. By binding to S100A9, paquinimod prevents its interaction with TLR4, thereby

inhibiting the downstream signaling events that contribute to the pathogenesis of various

inflammatory and autoimmune disorders.[2][5][6]

Quantitative Data
Binding Affinity and Potency
A critical aspect of understanding the therapeutic potential of paquinimod is to quantify its

interaction with its target and its functional inhibitory capacity.
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Parameter Value Method Reference

Binding Affinity (Kd)

for S100A9
Not publicly available

Surface Plasmon

Resonance (SPR) has

been used to confirm

binding, but the

specific Kd value has

not been reported in

the literature.

-

IC50 for S100A9-

induced NF-κB

activation

~878 nM

NF-κB luciferase

reporter assay in 293-

hTLR4-MD2-CD14

cells.

[2]

Table 1: Binding Affinity and In Vitro Potency of Paquinimod.

In Vivo Efficacy in Preclinical Models
Paquinimod has demonstrated efficacy in a variety of animal models of inflammatory and

autoimmune diseases. The following table summarizes some of the key quantitative findings.
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Disease Model Species
Paquinimod
Dose

Key Finding(s) Reference

Neutrophilic

Asthma

(OVA/CFA-

induced)

Mouse
10 and 25

mg/kg/day

Significant

decrease in

neutrophils,

macrophages,

and eosinophils

in

bronchoalveolar

lavage fluid.

[2]

Systemic

Sclerosis (Tight

skin 1 mouse)

Mouse
5 and 25

mg/kg/day

Reduction in skin

thickness,

number of

myofibroblasts,

and total

hydroxyproline

content.

[6]

Osteoarthritis

(Collagenase-

induced)

Mouse 3.75 mg/kg/day

57% reduction in

synovial

thickening; 66%

reduction in

osteophyte size

at the medial

femur.

[5]

Colon Carcinoma

(CT26 tumor

model)

Mouse Not specified

5-fold decrease

in Ly6Chigh

monocytic cells

in the tumor

microenvironmen

t.

[7]

Table 2: Summary of In Vivo Efficacy of Paquinimod in Preclinical Models.

Clinical Trial Data (NCT01487551)
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An open-label Phase 2a study evaluated the safety and biomarker effects of paquinimod in

patients with systemic sclerosis (SSc).

Parameter
Paquinimod
Dose

Duration Key Finding(s) Reference

Myofibroblast

Count in Skin

Biopsies

3 mg/day 8 weeks

Median reduction

of 10% in the

number of

myofibroblasts.

-

Serum CCL2

Levels
3 mg/day 8 weeks

Reduction in 7

out of 9 patients.
-

Table 3: Key Biomarker Changes in a Phase 2a Clinical Trial of Paquinimod in Systemic

Sclerosis Patients.

Signaling Pathways and Mechanisms of Action
The interaction of paquinimod with the S100A9/TLR4 signaling pathway can be visualized as

follows:
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Paquinimod's Mechanism of Action on the TLR4 Signaling Pathway.
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Experimental Protocols
Surface Plasmon Resonance (SPR) for Paquinimod-
S100A9 Binding Analysis
This protocol provides a general framework for assessing the binding kinetics of paquinimod
to S100A9 using SPR.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation

constant (KD) of paquinimod binding to S100A9.

Materials:

SPR instrument (e.g., Biacore)

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

Recombinant human S100A9 protein (ligand)

Paquinimod (analyte)

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

Sensor Chip Preparation:

Equilibrate the CM5 sensor chip with running buffer.

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and

NHS.

Ligand Immobilization:
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Inject a solution of recombinant S100A9 in a low ionic strength buffer (e.g., 10 mM sodium

acetate, pH 4.5) over the activated surface to achieve the desired immobilization level

(e.g., 2000-4000 RU).

Deactivate any remaining active esters by injecting ethanolamine.

Analyte Binding:

Prepare a series of dilutions of paquinimod in running buffer (e.g., ranging from 0.1 nM to

10 µM).

Inject each concentration of paquinimod over the S100A9-immobilized surface and a

reference flow cell for a defined association time.

Allow for dissociation by flowing running buffer over the sensor surface.

Regeneration:

Inject the regeneration solution to remove any bound paquinimod and prepare the

surface for the next injection.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to correct for bulk

refractive index changes.

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the ka, kd, and KD values.
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Workflow for Surface Plasmon Resonance (SPR) Analysis.

In Vitro TLR4 Signaling Inhibition Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b609837?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes a cell-based assay to measure the inhibitory effect of paquinimod on

S100A9-induced TLR4 signaling.

Objective: To determine the IC50 value of paquinimod for the inhibition of S100A9-induced

NF-κB activation.

Materials:

HEK293 cells stably expressing human TLR4, MD-2, and CD14 (HEK-Blue™ hTLR4 cells or

similar)

NF-κB reporter construct (e.g., SEAP or luciferase)

Recombinant human S100A9

Paquinimod

Cell culture medium and supplements

Detection reagent for the reporter (e.g., QUANTI-Blue™ or luciferase assay substrate)

96-well cell culture plates

Procedure:

Cell Seeding:

Seed the HEK-Blue™ hTLR4 cells into a 96-well plate at a density of ~5 x 10^4 cells/well

and incubate overnight.

Compound Treatment:

Prepare serial dilutions of paquinimod in cell culture medium.

Pre-incubate the cells with the different concentrations of paquinimod for 1-2 hours.

Stimulation:

Stimulate the cells with a pre-determined optimal concentration of recombinant S100A9.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b609837?utm_src=pdf-body
https://www.benchchem.com/product/b609837?utm_src=pdf-body
https://www.benchchem.com/product/b609837?utm_src=pdf-body
https://www.benchchem.com/product/b609837?utm_src=pdf-body
https://www.benchchem.com/product/b609837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Include appropriate controls: unstimulated cells, cells stimulated with S100A9 only, and

cells treated with vehicle control.

Incubation:

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

Detection:

Measure the activity of the NF-κB reporter (SEAP or luciferase) in the cell culture

supernatant or cell lysate according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage of inhibition of NF-κB activation for each concentration of

paquinimod compared to the S100A9-stimulated control.

Plot the percentage of inhibition against the log concentration of paquinimod and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Workflow for TLR4 Signaling Inhibition Assay.

Measurement of Cytokine Secretion
This protocol outlines the measurement of pro-inflammatory cytokines in cell culture

supernatants or biological fluids following treatment with paquinimod.

Objective: To quantify the effect of paquinimod on the secretion of cytokines such as IL-6, IL-

8, and TNF-α.

Materials:

ELISA kits for the specific cytokines of interest
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Cell culture supernatants or biological fluid samples (e.g., plasma, bronchoalveolar lavage

fluid)

Microplate reader

Procedure:

Sample Collection:

Collect cell culture supernatants or biological fluids from in vitro or in vivo experiments

where cells or animals have been treated with paquinimod and stimulated with a TLR4

agonist (e.g., S100A9 or LPS).

ELISA Assay:

Perform the ELISA according to the manufacturer's protocol. This typically involves:

Coating a 96-well plate with a capture antibody specific for the cytokine.

Blocking non-specific binding sites.

Adding standards and samples to the wells.

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

Stopping the reaction.

Data Acquisition:

Measure the absorbance of each well at the appropriate wavelength using a microplate

reader.

Data Analysis:

Generate a standard curve by plotting the absorbance values of the standards against

their known concentrations.
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Determine the concentration of the cytokine in the samples by interpolating their

absorbance values from the standard curve.

Compare the cytokine concentrations between different treatment groups to assess the

effect of paquinimod.

Conclusion
Paquinimod represents a targeted therapeutic approach for a variety of inflammatory and

autoimmune diseases by specifically inhibiting the pro-inflammatory functions of the S100A9

alarmin. Its mechanism of action, centered on the disruption of the S100A9-TLR4 interaction,

has been substantiated by a growing body of preclinical and clinical data. While further clinical

development is warranted, the quantitative data and experimental methodologies outlined in

this guide provide a solid foundation for researchers, scientists, and drug development

professionals to further investigate and understand the therapeutic potential of paquinimod
and the broader implications of targeting the S100A9/TLR4 signaling pathway. The lack of a

publicly available binding affinity (Kd) for the paquinimod-S100A9 interaction remains a key

data gap that, if filled, would further refine our understanding of this promising

immunomodulatory agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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